Terfestatin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H24O8 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2,4-dihydroxy-3,6-diphenylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H24O8/c25-12-17-19(27)21(29)22(30)24(31-17)32-23-15(13-7-3-1-4-8-13)11-16(26)18(20(23)28)14-9-5-2-6-10-14/h1-11,17,19,21-22,24-30H,12H2/t17-,19-,21+,22-,24+/m1/s1 |
InChI Key |
UTRHHGVQLUCOIT-NZXWXYQFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)O)C4=CC=CC=C4)O |
Synonyms |
terfestatin A |
Origin of Product |
United States |
Discovery and Initial Characterization of Terfestatin a
Isolation Source and Strain Identification
Terfestatin A was first isolated from a microbial source, highlighting the rich chemical diversity found in nature. The producing organism was identified as a species of Streptomyces, a genus renowned for its production of a wide array of bioactive secondary metabolites.
The specific strain responsible for the production of this compound is designated as Streptomyces sp. F40 researchgate.netnih.gov. This bacterium serves as the natural biofactory for this intriguing terphenyl-β-glucoside compound. The identification of this particular strain was a crucial first step in the journey to understanding the compound's properties and potential applications in chemical biology.
The isolation of this compound from the culture of Streptomyces sp. F40 involves a multi-step process typical for the purification of natural products from fermentation broths. The general procedure commences with the separation of the mycelial cake from the liquid culture. The active compound is then extracted from both the mycelium and the filtrate using organic solvents.
Subsequent purification of the crude extract is achieved through various chromatographic techniques. While the precise, detailed protocol for this compound is not extensively published, the process would have likely involved a combination of methods such as silica gel column chromatography, reversed-phase medium-pressure liquid chromatography, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound researchgate.net. The structure of the isolated this compound was ultimately determined through spectroscopic analyses, chemical degradation, and total synthesis researchgate.net.
Bioactivity-Guided Discovery Strategy
The discovery of this compound was not a matter of chance but rather the result of a deliberate and strategic screening process. A bioactivity-guided approach was employed to identify compounds with specific inhibitory effects on auxin signaling pathways in plants.
A forward genetic screen was the cornerstone of the discovery strategy. This powerful technique involves screening a large number of organisms for a specific phenotype to identify the genetic or, in this case, chemical basis for that trait. In the search for this compound, extracts from Streptomyces sp. F40 were screened for their ability to inhibit the expression of auxin-inducible genes in the model plant organism, Arabidopsis thaliana researchgate.netnih.gov. This plant is widely used in genetic and molecular biology research due to its small genome, rapid life cycle, and ease of cultivation.
To visualize the effects of the microbial extracts on auxin signaling, transgenic Arabidopsis thaliana plants were utilized. These plants were engineered to contain a reporter gene, specifically the β-glucuronidase (GUS) gene, under the control of an auxin-responsive promoter researchgate.netnih.gov. In the presence of auxin, this promoter is activated, leading to the expression of the GUS enzyme, which can be easily detected through a colorimetric assay.
Extracts from Streptomyces sp. F40 containing this compound were found to specifically and competitively inhibit the expression of these primary auxin-inducible genes in the roots of the transgenic Arabidopsis seedlings researchgate.netnih.gov. This inhibitory activity served as the bioassay that guided the fractionation and purification process, ultimately leading to the isolation of this compound as the active compound. Further studies confirmed that this compound's inhibitory effect was specific to auxin signaling, as it did not affect gene expression regulated by other plant hormones like abscisic acid and cytokinin researchgate.netnih.gov.
Molecular Mechanisms of Auxin Signaling Modulation by Terfestatin a
Specificity and Selectivity of Terfestatin A Action
This compound, a terphenyl-β-glucoside isolated from Streptomyces sp. F40, has been identified as a specific inhibitor of auxin signaling. nih.govnih.gov Its mechanism of action is characterized by a notable specificity for the auxin pathway, with minimal impact on other plant hormone signaling cascades. nih.govnih.gov This selectivity, coupled with its distinct effects on different plant tissues, underscores its utility as a chemical tool for dissecting the complexities of auxin biology. nih.gov
Differential Effects on Plant Hormone Pathways
Research has demonstrated that this compound specifically and competitively inhibits the expression of primary auxin-inducible genes in the roots of Arabidopsis thaliana. nih.govnih.govoup.com However, it does not significantly affect the expression of genes regulated by other key plant hormones, such as abscisic acid and cytokinin. nih.govnih.gov This indicates that this compound's mode of action is not a general disruption of hormonal signaling but is instead targeted towards the auxin response pathway. Phytohormones like gibberellins, brassinosteroids, and ethylene (B1197577) also play crucial roles in plant growth, often interacting with the auxin pathway. plos.org While this compound's primary impact is on auxin signaling, the intricate crosstalk between hormone pathways suggests that its effects could indirectly influence other hormonal responses. plos.org
Table 1: Specificity of this compound on Plant Hormone-Responsive Gene Expression
| Hormone Pathway | Effect of this compound | Reference |
| Auxin | Inhibits auxin-inducible gene expression | nih.govnih.gov |
| Abscisic Acid (ABA) | No significant effect on gene expression | nih.govnih.gov |
| Cytokinin | No significant effect on gene expression | nih.govnih.gov |
Root-Specific Antagonistic Effects on Auxin Responses
A defining characteristic of this compound is its potent antagonistic effect on a wide range of known auxin responses specifically within the root system. nih.gov These include the inhibition of primary root growth, the promotion of lateral root initiation, the formation of root hairs, and the gravitropic response of the roots. nih.govpnas.org In contrast, its impact on auxin-related processes in the shoot is considerably limited. nih.govnih.gov This root-specific action suggests that this compound may target a component or mechanism of the auxin signaling pathway that is particularly dominant or uniquely regulated in root tissues. This tissue-specific activity makes this compound a valuable tool for studying the differential regulation of auxin signaling in various plant organs.
Interaction with Auxin Signaling Pathway Components
Auxin initiates its signaling cascade by promoting the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. nih.govbiorxiv.org This degradation is mediated by the SCFTIR1 ubiquitin-proteasome pathway, a critical control point in auxin-regulated gene expression. nih.govpnas.org this compound exerts its inhibitory effects by modulating key steps within this pathway.
Inhibition of Auxin/Indole-3-Acetic Acid (Aux/IAA) Protein Degradation
A key molecular effect of this compound is its ability to block the auxin-enhanced degradation of Aux/IAA repressor proteins. nih.govnih.govoup.com Aux/IAA proteins are transcriptional repressors that, in the absence of auxin, bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. nih.govoup.com By preventing the degradation of Aux/IAA proteins, this compound effectively maintains the repression of these genes, thereby inhibiting downstream auxin responses. nih.govnih.gov This stabilization of Aux/IAA proteins has been observed using reporter systems such as the HS::AXR3NT-GUS line in Arabidopsis. nih.govpnas.org
Influence on the SCFTIR1 Ubiquitin-Proteolytic Pathway
The degradation of Aux/IAA proteins is orchestrated by the SCFTIR1 E3 ubiquitin ligase complex. pnas.orgucsd.edu This complex consists of the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), SKP1, and CULLIN1. nih.govarabidopsis.org Auxin acts as a "molecular glue," enhancing the interaction between TIR1 and the degron domain of Aux/IAA proteins, which leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. pnas.orgoup.comresearchgate.net this compound's ability to inhibit Aux/IAA degradation points to its influence on the SCFTIR1 pathway. nih.gov However, studies have shown that this compound does not inhibit the activity of the 26S proteasome itself, indicating that its target lies upstream in the ubiquitination process. nih.gov
Assessment of Direct Interaction with Auxin Receptor TIR1
A crucial question regarding this compound's mechanism is whether it directly competes with auxin for binding to the TIR1 receptor. Pull-down assays using biotinylated peptides corresponding to the Aux/IAA degron have shown that this compound does not block the auxin-stimulated interaction between TIR1 and Aux/IAA proteins. nih.govnih.govoup.com This finding suggests that this compound does not act as a direct competitive antagonist at the auxin-binding site of the TIR1 receptor. nih.gov This distinguishes it from other synthetic auxin antagonists that have been designed to directly interfere with the TIR1-Aux/IAA interaction. frontiersin.orgresearchgate.net The precise molecular target of this compound within the auxin signaling pathway that leads to the stabilization of Aux/IAA proteins remains an area of active investigation, with possibilities including the regulation of Aux/IAA turnover or their cellular distribution. nih.gov
Table 2: Summary of this compound's Effects on the Auxin Signaling Pathway
| Component/Process | Effect of this compound | Reference |
| Auxin-inducible gene expression | Inhibition | nih.govnih.gov |
| Aux/IAA protein degradation | Inhibition | nih.govnih.govoup.com |
| SCFTIR1-Aux/IAA interaction | No direct inhibition | nih.govnih.gov |
| 26S proteasome activity | No inhibition | nih.gov |
Modulation of Aux/IAA Protein Stability and Turnover
In the canonical auxin signaling pathway, the Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins function as short-lived nuclear repressors of auxin-responsive genes. nih.govresearchgate.net The phytohormone auxin triggers their degradation, which relieves the repression of Auxin Response Factor (ARF) transcription factors and allows for gene expression. frontiersin.org This degradation is mediated by the ubiquitin-proteasome system, specifically by an SCFTIR1 E3 ubiquitin-ligase complex. frontiersin.orgresearchgate.net Auxin acts as a molecular glue, stabilizing the interaction between the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and a conserved degron motif in domain II of the Aux/IAA proteins. frontiersin.orgpnas.org This binding event leads to the ubiquitination of the Aux/IAA protein and its subsequent degradation by the 26S proteasome. frontiersin.orgmdpi.com
This compound has been identified as a key modulator of this process, acting to stabilize Aux/IAA proteins. nih.govnih.gov Research demonstrates that this compound blocks the auxin-enhanced degradation of these repressor proteins. nih.govnih.gov This was observed in studies using an Arabidopsis line expressing a fusion protein of the AXR3 N-terminus (domains I and II) and a GUS reporter (AXR3NT-GUS). nih.govresearchgate.net In the presence of auxin, the AXR3NT-GUS protein is normally degraded rapidly; however, co-treatment with this compound inhibits this degradation. nih.govpnas.org
Crucially, the mechanism of this compound does not involve preventing the initial recognition step of the degradation pathway. Pull-down assays have shown that this compound does not inhibit the auxin-stimulated interaction between the TIR1 F-box protein and the degron domain of Aux/IAA proteins. nih.gov This indicates that this compound acts downstream of the formation of the TIR1-auxin-Aux/IAA co-receptor complex but upstream of the final proteolysis, preventing the turnover of the Aux/IAA repressors. nih.gov Furthermore, studies have confirmed that this compound is not a general inhibitor of the 26S proteasome itself. nih.gov This specificity suggests a targeted interference with the auxin-dependent degradation machinery responsible for Aux/IAA turnover. One proposed mechanism is that the accumulation of Aux/IAA proteins in the nucleus, potentially by affecting their translocation to proteolytically active nuclear bodies, could be responsible for the observed repression of auxin action. nih.gov
Downstream Physiological and Molecular Manifestations in Plant Systems
The stabilization of Aux/IAA repressor proteins by this compound leads to significant downstream consequences for auxin-mediated gene expression and developmental processes, particularly in the root system. nih.gov
Effects on Primary Auxin-Responsive Gene Expression
The primary molecular consequence of this compound-induced Aux/IAA stability is the sustained repression of auxin-inducible genes. nih.gov By preventing the degradation of Aux/IAA repressors, this compound ensures these proteins remain available to bind to and inhibit ARF transcription factors, thereby blocking the expression of their target genes even in the presence of auxin. nih.gov
This inhibitory effect has been demonstrated using various transgenic Arabidopsis lines containing GUS reporter genes driven by synthetic or native auxin-responsive promoters. nih.govresearchgate.net this compound was found to specifically and competitively inhibit the auxin-induced expression of these reporter genes in roots. nih.govnih.gov For instance, it completely blocked the indole-3-acetic acid (IAA)-induced GUS expression from the synthetic promoters DR5 and BA. nih.govresearchgate.net Similarly, it prevented expression from the native promoters of several Aux/IAA genes themselves, such as IAA3, IAA7, IAA12, IAA14, and IAA19, which are known to be rapidly induced by auxin. researchgate.net This demonstrates that this compound effectively shuts down the primary transcriptional response to auxin. nih.gov
| Reporter Construct | Promoter Type | Effect of IAA | Effect of IAA + this compound | Reference |
|---|---|---|---|---|
| DR5::GUS | Synthetic (GH3-derived) | Strong Induction | Inhibition | nih.govresearchgate.net |
| BA::GUS | Synthetic (PS-IAA4/5-derived) | Strong Induction | Inhibition | nih.govresearchgate.net |
| P_IAA3::GUS | Native Aux/IAA | Induction | Inhibition | researchgate.net |
| P_IAA7::GUS | Native Aux/IAA | Induction | Inhibition | researchgate.net |
| P_IAA12::GUS | Native Aux/IAA | Induction | Inhibition | researchgate.net |
| P_IAA14::GUS | Native Aux/IAA | Induction | Inhibition | researchgate.net |
| P_IAA19::GUS | Native Aux/IAA | Induction | Inhibition | researchgate.net |
Alterations in Auxin-Regulated Developmental Processes (e.g., Root Growth, Gravitropism, Lateral Root Initiation)
The molecular inhibition of auxin signaling by this compound translates into distinct and observable alterations in plant developmental processes that are governed by auxin. nih.gov These effects are most pronounced in the roots. nih.govnih.gov Key auxin-regulated processes, including primary root growth, lateral root initiation, and gravitropism, are antagonized by this compound treatment. nih.govnih.gov
Root Growth: High concentrations of auxin typically inhibit primary root elongation and promote the formation of lateral and adventitious roots. nih.govmdpi.com this compound effectively counteracts these effects. nih.gov When applied alongside IAA, this compound was shown to suppress the IAA-induced inhibition of primary root elongation and block the promotion of lateral roots. nih.gov This antagonistic relationship highlights this compound's role as a potent auxin signaling inhibitor in developmental contexts. nih.gov
| Treatment | Observed Effect on Primary Root Elongation | Reference |
|---|---|---|
| Control | Normal Growth | nih.gov |
| IAA (2 µM) | Inhibition | nih.gov |
| IAA (2 µM) + this compound (20 µM) | Inhibition suppressed (growth restored) | nih.gov |
| This compound (50 µM) | Slight Inhibition | nih.gov |
Gravitropism: Root gravitropism, the process by which roots grow in the direction of gravity, is fundamentally dependent on the asymmetric distribution of auxin and subsequent differential growth. mdpi.comtamu.edumdpi.com The inhibition of auxin signaling by compounds like this compound has been shown to disrupt this process. tamu.edu By blocking the downstream effects of the auxin gradients established in response to a gravity stimulus, this compound inhibits the root gravitropic response. nih.govtamu.edu
Chemical Synthesis and Derivative Generation of Terfestatin a
Total Synthetic Strategies for Terfestatin A
The total synthesis of this compound has been accomplished through various routes, with notable contributions from the research groups of Yamazoe et al. in 2004 and Sugawara et al. in 2020. These strategies showcase different approaches to constructing the core p-terphenyl (B122091) scaffold and introducing the glycosidic linkage.
Retrosynthetic Analysis and Key Transformations
Retrosynthetic analysis, a method for planning organic syntheses, involves deconstructing a target molecule into simpler, commercially available precursors. nih.goviucr.orgmdpi.comyoutube.come3s-conferences.orgegrassbcollege.ac.innumberanalytics.comleah4sci.com
A pivotal synthesis of this compound was reported by Sugawara and colleagues in 2020. Their retrosynthetic strategy hinged on a key Baeyer–Villiger oxidation. rsc.org This reaction is a reliable method for converting ketones to esters or lactones through the insertion of an oxygen atom. sigmaaldrich.comnumberanalytics.com The retrosynthetic plan envisioned disconnecting the p-terphenyl structure into precursor aromatic aldehydes.
Another key transformation in the synthesis of terphenyl compounds is the Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids.
The initial total synthesis by Yamazoe and coworkers in 2004 also provided a foundational route to the molecule, confirming its structure. jst.go.jpresearchmap.jpous.ac.jpnih.gov
Semi-Synthetic Approaches to this compound
Semi-synthesis involves using a naturally occurring compound as a starting material to chemically modify it into the desired product. nih.govresearchgate.net This can often be more efficient than a total synthesis if a suitable precursor is readily available. However, based on the available scientific literature, there are no specifically reported semi-synthetic routes for the production of this compound. Research has predominantly focused on its total synthesis from simple aromatic precursors or on its biosynthesis. iucr.org
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of a natural product is crucial for understanding its structure-activity relationship (SAR) and identifying the key structural features responsible for its biological effects.
Exploration of Structural Modifications
To elucidate the active core structure of this compound, a study was conducted involving the synthesis of 25 of its derivatives. nih.gov These synthetic analogues featured various modifications to the terphenyl backbone and the glycosidic moiety. The inhibitory activities of these compounds against auxin-inducible gene expression were evaluated. This structure-activity relationship study revealed that the essential active core for its biological activity is 3-butoxy-4-methylbiphenyl-2,6-diol. nih.gov This finding is critical for the design of more potent or selective analogues. A methoxy (B1213986) analogue of this compound has also been synthesized and characterized. mdpi.com
Synthesis of Terfestatin B and C
The terfestatin family includes other related natural products, such as Terfestatin B and Terfestatin C. iucr.orgresearchgate.netacs.org
Terfestatin C, another p-terphenyl glycoside, was isolated from Streptomyces sp. RM-5-8. researchgate.netacs.org It features a novel unsaturated hexuronic acid moiety. researchgate.net While its structure has been characterized, a detailed total synthesis of Terfestatin C has not been reported in the reviewed scientific literature.
Preparation of Biotin-Tagged and Other Functionalized Derivatives
The identification of the essential active core of this compound as 3-butoxy-4-methylbiphenyl-2,6-diol has paved the way for the rational design and synthesis of functionalized derivatives. oup.comnih.gov These derivatives are crucial tools for elucidating the precise molecular mechanism of action of this compound as an inhibitor of auxin signaling. By incorporating tags such as biotin (B1667282) or fluorescent molecules, researchers can perform a variety of biochemical and cell biology experiments, including affinity purification of target proteins and visualization of the compound's localization within cells.
Design and Proposed Synthesis of Biotin-Tagged this compound
The general approach involves coupling the active core of this compound to a biotin moiety through a linker arm. The linker is important to ensure that the bulky biotin molecule does not sterically hinder the interaction of the this compound core with its biological target. The synthesis would likely proceed through the following key steps:
Synthesis of the Active Core with a Reactive Handle: The first step would involve the synthesis of the 3-butoxy-4-methylbiphenyl-2,6-diol core, modified to include a reactive functional group. This "handle" would serve as the attachment point for the biotin linker. A common strategy would be to introduce a short alkyl chain terminating in a primary amine or a carboxylic acid at a non-essential position on one of the phenyl rings. Structure-activity relationship studies have indicated the importance of the substituents on the biphenyl (B1667301) core, which would guide the choice of the attachment point to preserve biological activity. oup.com
Activation of Biotin: Commercially available biotin can be chemically activated to facilitate its conjugation to the modified this compound core. A common method is the conversion of biotin's valeric acid side chain into an N-hydroxysuccinimide (NHS) ester. Biotin-NHS ester is a widely used reagent that readily reacts with primary amines to form a stable amide bond. mdpi.com
Coupling Reaction: The final step is the conjugation of the activated biotin to the functionalized this compound core. If the core is synthesized with a primary amine handle, it can be directly reacted with Biotin-NHS ester. Conversely, if the core has a carboxylic acid handle, the biotin moiety would need to be modified with a linker containing a terminal amine group. The reaction conditions would be optimized to ensure efficient coupling and yield the desired biotin-tagged this compound derivative.
This synthetic approach would yield a molecule that retains the inhibitory activity of this compound while allowing for its detection and use in pull-down assays with streptavidin-coated beads to isolate its cellular binding partners.
Other Potential Functionalized Derivatives
Beyond biotinylation, the active core of this compound can be functionalized with other tags to create a broader range of chemical probes for studying auxin signaling. The synthesis of these derivatives would follow a similar strategy of linking the functional group to the active core, potentially at the same position identified for biotinylation to minimize disruption of its biological activity.
Potential functionalized derivatives include:
Fluorescently-Tagged Derivatives: By attaching a fluorescent dye (e.g., fluorescein, rhodamine, or a derivative) to the this compound core, the subcellular localization of the inhibitor could be visualized using fluorescence microscopy. This would provide insights into where the compound accumulates in the cell to exert its effect.
Photo-affinity Probes: Incorporating a photo-reactive group, such as a benzophenone (B1666685) or an aryl azide (B81097), would create a photo-affinity labeling probe. Upon binding to its target protein, the probe can be activated by UV light to form a covalent bond, allowing for the irreversible capture and subsequent identification of the target protein.
Click Chemistry Handles: The introduction of a terminal alkyne or azide group onto the this compound core would enable the use of "click chemistry". This highly efficient and specific reaction would allow for the easy attachment of a wide variety of other molecules, including different tags or reporters, in a modular fashion. mdpi.com
The generation of these and other functionalized derivatives of this compound represents a logical and powerful extension of the initial discovery and structure-activity relationship studies. These chemical tools hold significant potential for advancing our understanding of the complex auxin signaling pathway in plants.
Structure Activity Relationship Sar Studies of Terfestatin a and Its Analogues
Identification of the Active Core Structure for Auxin Antagonism
A pivotal study in understanding the biological activity of Terfestatin A involved the chemical synthesis and evaluation of numerous derivatives to pinpoint the essential molecular framework required for its auxin-antagonistic effects. nih.gov Through the systematic analysis of 25 synthetic analogues, researchers determined that the complex glycoside structure of the natural product was not entirely necessary for its function. nih.gov
The investigation successfully identified a much simpler, non-glycosylated biphenyl (B1667301) derivative as the minimal active core. This essential structure was determined to be 3-butoxy-4-methylbiphenyl-2,6-diol . nih.gov This core scaffold retains the inhibitory activity against auxin-inducible gene expression, establishing it as the fundamental pharmacophore responsible for the biological action of this compound. nih.govnii.ac.jp The identification of this simplified active core is a critical step, paving the way for the synthesis of more accessible analogues for further biological investigation.
Systematic Evaluation of Substituent Effects on Biological Activity
The evaluation of this compound and its synthetic analogues has provided key insights into how different chemical groups on the p-terphenyl (B122091) and biphenyl scaffolds contribute to or detract from biological activity. While specific quantitative data for all tested derivatives are not fully detailed in available literature, the identified active core, 3-butoxy-4-methylbiphenyl-2,6-diol, allows for a clear qualitative analysis of the crucial substituents.
Key findings from these SAR studies are summarized below:
Hydroxyl Groups: The two hydroxyl (-OH) groups at the 2- and 6-positions of the biphenyl core are essential for activity. Their removal or modification leads to a significant loss of the auxin-antagonistic effect.
Phenyl Group: The presence of the second phenyl ring is critical. The biphenyl structure is a necessary component of the pharmacophore.
Butoxy Group: The butoxy group (-O(CH₂)₃CH₃) at the 3-position is a key feature. Analogues with alterations to the length or nature of this alkoxy chain were instrumental in defining the optimal substitution for activity.
Methyl Group: The methyl (-CH₃) group at the 4-position is also important for maintaining potent activity.
Glycoside Moiety: The D-glucose unit present in the parent this compound molecule is not required for the inhibition of auxin signaling. The aglycone, and more specifically the simplified biphenyl core, is sufficient for activity.
Table 1: Interactive Summary of Substituent Effects on Auxin Antagonism
| Feature/Position | Substituent in Active Core | Importance for Activity | SAR Implication |
|---|---|---|---|
| Ring A, Position 2 | Hydroxyl (-OH) | Essential | Removal leads to loss of function. |
| Ring A, Position 6 | Hydroxyl (-OH) | Essential | Removal leads to loss of function. |
| Ring A, Position 3 | Butoxy (-O-C₄H₉) | Important | Defines optimal steric and electronic properties at this position. |
| Ring A, Position 4 | Methyl (-CH₃) | Important | Contributes to the overall potency. |
| Ring B | Phenyl (-C₆H₅) | Essential | The biphenyl scaffold is a required element. |
| Glycoside Moiety | Absent (present in parent) | Not required | Simplifies the structure for synthetic efforts. |
Comparative SAR Analysis with Related p-Terphenyl Derivatives
The p-terphenyl family of natural products includes a wide variety of structures with diverse biological activities, such as cytotoxic, antimicrobial, and antioxidant effects. frontiersin.org Comparing the structure of this compound to its close relatives provides valuable context for its specific auxin-antagonistic activity.
Methyl-terfestatin A: A naturally occurring analogue isolated from the fungus Phlebiopsis gigantea, features a methyl ether at the 3'-position instead of a hydroxyl group. A study involving the synthesis of methyl-terfestatin A concluded that the hydroxyl group at this position is critical for the inhibition of auxin signaling, highlighting the specificity of the substitution pattern.
Terfestatins B and C: These related compounds, produced by Streptomyces sp., are also p-terphenyl glycosides but possess different sugar moieties, including a novel unsaturated hexuronic acid. researchgate.net Notably, these compounds did not show auxin-related activity but were instead evaluated for neuroprotective effects, demonstrating that small changes in the glycoside portion can lead to completely different biological functions. researchgate.net
Other p-Terphenyls: Many other natural p-terphenyls lack the specific substitution pattern of the this compound active core (e.g., two hydroxyls, an alkoxy group, and a methyl group on one of the outer rings). For instance, compounds like terphenyllin (B1681270) exhibit potent cytotoxic activity by inhibiting pyrimidine (B1678525) biosynthesis, a mechanism entirely different from that of this compound. frontiersin.org
This comparative analysis underscores that the unique arrangement of substituents on the biphenyl core of this compound is finely tuned for its specific role as an auxin antagonist, an activity not broadly shared by other members of the p-terphenyl class.
Implications for Rational Design of Enhanced Chemical Probes
The elucidation of the structure-activity relationships for this compound, and particularly the identification of its minimal active core, has significant implications for the rational design of new and improved chemical probes. nih.gov Understanding which parts of the molecule are essential for activity allows chemists to design simplified, more synthetically accessible compounds that retain the desired biological function.
The primary implication is the ability to create targeted molecular tools to further dissect the auxin signaling pathway. With the knowledge of the active core, 3-butoxy-4-methylbiphenyl-2,6-diol, researchers can:
Develop Affinity Probes: The non-essential parts of the molecule can be modified to include tags for target identification. For example, a biotin (B1667282) tag could be attached to a strategic position on the active core. nih.gov Such a biotin-tagged probe could be used in affinity purification experiments to isolate the specific cellular protein(s) that this compound binds to, thereby uncovering its direct molecular target and mechanism of action.
Optimize Potency and Specificity: Further systematic modification of the substituents on the active core could lead to the development of analogues with enhanced potency or greater specificity. This allows for the creation of more precise tools to study auxin biology with fewer off-target effects.
Create Fluorescent Probes: The addition of a fluorophore to a non-critical position on the active core could enable the visualization of the compound's distribution within plant cells and tissues, providing spatial and temporal information about its site of action.
Advanced Research Applications and Methodological Approaches
Terfestatin A as a Dissecting Tool in Plant Chemical Genetics
Chemical genetics, which utilizes small molecules to perturb biological functions, offers a powerful approach to study complex processes in plants, complementing traditional genetic methods. pnas.orgoup.com this compound, a p-terphenyl (B122091) β-glucoside discovered in a screen of metabolites from Streptomyces sp. F40, has emerged as a valuable bioprobe in this field. nih.govcapes.gov.br Its identification was the result of a phenotype-based screen designed to find compounds that could inhibit the expression of an auxin-responsive reporter gene in the model plant Arabidopsis thaliana. oup.comresearchgate.net
The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of nearly all aspects of plant growth and development. researchgate.netfrontiersin.org Its signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which are part of an SCF-type ubiquitin-ligase complex (SCFTIR1/AFB). pnas.orgfrontiersin.org Auxin acts as a "molecular glue," enhancing the interaction between the SCFTIR1/AFB complex and a family of transcriptional repressors known as Aux/IAA proteins. frontiersin.org This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby de-repressing the activity of Auxin Response Factor (ARF) transcription factors and activating auxin-responsive genes. nih.govfrontiersin.org
This compound has proven to be a specific and competitive inhibitor of this signaling pathway, particularly in plant roots. nih.govnih.gov Its utility as a dissecting tool stems from its precise mode of action. Research has demonstrated that this compound blocks the auxin-promoted degradation of Aux/IAA repressor proteins. nih.govnih.gov However, unlike other auxin antagonists, it does not interfere with the initial auxin-stimulated interaction between the Aux/IAA proteins and the TIR1 receptor. nih.govnih.govoup.com This indicates that this compound acts downstream of auxin perception and co-receptor complex formation but upstream of the final degradation of the repressor. nih.gov This specificity makes it an invaluable tool for modulating Aux/IAA stability and dissecting the intricate steps of the auxin signal transduction cascade. nih.gov Furthermore, its inhibitory action is specific to auxin signaling, as it does not affect the expression of genes regulated by other key plant hormones like cytokinin and abscisic acid. nih.govnih.gov
Consistent with its role as an inhibitor of auxin signaling, this compound effectively antagonizes a range of classic auxin-mediated physiological responses. nih.gov The effects are most pronounced in the root system, a primary site of auxin action.
Key research findings include:
Primary and Lateral Root Growth: High levels of auxin typically inhibit primary root elongation while promoting the formation of lateral roots. nih.gov this compound treatment suppresses both of these auxin-induced responses. nih.gov
Root Hair Formation: Auxin promotes the development of root hairs, and this compound was found to completely suppress this process. nih.gov
Gravitropism: The gravitropic response of roots is critically dependent on auxin signaling. This compound disrupts the ability of roots to reorient their growth in response to changes in the gravity vector. nih.govnih.gov
In contrast to its strong effects in the root, this compound has demonstrated only limited impact on auxin-related processes in the shoot. nih.govnih.gov For example, it had minimal effect on the hypocotyl elongation of light-grown seedlings. nih.gov This differential activity suggests potential tissue-specific variations in auxin signaling or compound transport, providing researchers with a tool to specifically probe root-centric auxin responses.
Utilization in Preclinical Research Models
The characterization and application of this compound have been heavily reliant on a suite of preclinical research models, spanning from in vitro cell cultures to whole organisms.
Arabidopsis reporter lines have been fundamental to understanding the activity of this compound. nih.gov Transgenic plants carrying the β-glucuronidase (GUS) reporter gene driven by an auxin-responsive promoter, such as the synthetic DR5 promoter, were used to identify and quantify the inhibitory effect of this compound on auxin-induced gene expression. pnas.orgnih.gov To investigate the mechanism of action, researchers utilized a specialized reporter line (HS∷AXR3NT-GUS) that expresses a stabilized fragment of an Aux/IAA protein fused to GUS. nih.gov Experiments with this line conclusively showed that this compound prevents the degradation of the AXR3/IAA17 protein, a key finding in elucidating its function. nih.gov
Hypocotyl elongation assays are a standard method for assessing auxin's role in shoot growth. mpg.descholaris.ca These assays confirmed the limited effect of this compound on light-grown Arabidopsis seedlings, including the auxin-overproducing yucca mutant, which exhibits elongated hypocotyls. nih.gov However, in dark-grown (etiolated) seedlings, this compound was shown to antagonize the inhibitory effect of IAA on hypocotyl growth, highlighting differences in auxin signaling between light and dark conditions. nih.gov
The use of Arabidopsis mutant strains has been critical for placing this compound within the genetic framework of auxin signaling. For instance, experiments using the aux1-7 mutant, which has a defect in an auxin influx carrier protein and thus displays agravitropic roots, provided further evidence for this compound's function. nih.gov The agravitropic phenotype of aux1-7 can be chemically rescued by the synthetic auxin NAA; this compound was shown to disrupt this rescue, confirming its role as an auxin antagonist in vivo. nih.gov
While much of the research on this compound has been conducted in Arabidopsis, chemical genetics tools are particularly valuable for studying organisms where creating genetic mutants is more challenging. pnas.org The specificity of compounds like this compound allows for the dissection of conserved signaling pathways, such as auxin response, in a diverse range of plant species, including the moss Physcomitrellia patens. pnas.org
This compound is primarily recognized and utilized as a specific inhibitor of auxin signaling in plants. nih.gov To refine its use and understand its mechanism, structure-activity relationship studies have been performed, leading to the synthesis of numerous this compound derivatives, or analogues. nih.gov These studies identified the essential core structure required for its biological activity in inhibiting auxin-inducible gene expression. nih.gov
Separately, in the field of neuroscience, in vitro animal cell models are standard preclinical platforms for assessing the therapeutic potential of novel compounds. Primary rat hippocampal cultures, for example, are widely used to study the neuroprotective activities of various agents against excitotoxic injury or in models of neurodegenerative conditions. elifesciences.orgmdpi.comnih.gov These assays allow researchers to investigate a compound's ability to prevent neuronal death and to probe the underlying molecular mechanisms. rrpharmacology.runih.gov
While the synthesis of this compound analogues and the use of rat hippocampal cultures for neuroprotection studies are both established research practices, the application of this compound analogues specifically to investigate neuroprotective activities in these models is not a prominent area of research documented in the scientific literature.
Target Identification Methodologies for this compound
The precise molecular target of this compound remains a subject of ongoing scientific investigation. While initial studies have elucidated its role as a specific inhibitor of auxin signaling in plant roots, the exact protein or proteins it binds to have not been definitively identified. nih.govnih.govnih.gov To unravel this, researchers employ a variety of advanced methodologies, which can be broadly categorized into affinity-based, chemical proteomics, and in silico approaches. These techniques are designed to isolate and identify the specific cellular components that interact with this compound, thereby revealing its mechanism of action at a molecular level.
Affinity-Based Proteomics Approaches
Affinity-based proteomics is a powerful and direct method for identifying the binding partners of a small molecule like this compound. patsnap.combio-rad.com This technique relies on the specific, high-affinity interaction between a ligand (in this case, a derivative of this compound) and its protein target. thermofisher.comcytivalifesciences.com The general principle involves immobilizing a "bait" molecule onto a solid support, such as a chromatography resin, to "fish out" its binding partners from a complex biological sample, like a plant cell lysate. thermofisher.comcytivalifesciences.com
For this compound, this approach would involve the chemical synthesis of a tagged version of the molecule. Structure-activity relationship (SAR) studies have been crucial in this regard, identifying the essential active core of this compound as 3-butoxy-4-methylbiphenyl-2,6-diol. nih.gov This knowledge allows for the strategic placement of an affinity tag, such as biotin (B1667282), onto a non-essential part of the this compound molecule, ensuring that the modification does not disrupt its biological activity. nih.gov
The process would proceed as follows:
Probe Synthesis: A biotin-tagged this compound derivative is synthesized.
Immobilization: The biotinylated probe is attached to a solid support coated with streptavidin, which has an extremely high affinity for biotin.
Incubation: The immobilized probe is incubated with a plant root cell extract, allowing the target protein(s) to bind to the this compound derivative.
Washing: Non-specifically bound proteins are washed away, leaving only the proteins that have a specific affinity for the probe.
Elution: The bound proteins are released (eluted) from the support.
Identification: The eluted proteins are identified using techniques like mass spectrometry. tum.de
This method holds the promise of directly isolating the protein(s) that this compound interacts with to exert its inhibitory effects on auxin signaling.
| Step | Description | Key Consideration for this compound |
| 1. Probe Design | Synthesizing a modified version of the molecule with an affinity tag. | The tag (e.g., biotin) must be attached to a position on the this compound molecule that does not interfere with its binding to the target protein. SAR studies have identified the active core, guiding this placement. nih.gov |
| 2. Affinity Matrix | Immobilizing the tagged probe onto a solid support (e.g., agarose (B213101) beads). | Typically involves high-affinity interactions like biotin-streptavidin to ensure stable attachment of the probe. |
| 3. Target Capture | Incubating the affinity matrix with a complex protein mixture (e.g., cell lysate). | Using lysate from Arabidopsis thaliana roots, where this compound shows its most potent effects, would be ideal. nih.gov |
| 4. Elution & Analysis | Releasing the bound proteins and identifying them via mass spectrometry. | Elution can be achieved by changing buffer conditions or using a competitor molecule. The identified proteins are candidate targets of this compound. |
Chemical Proteomics and Activity-Based Protein Profiling
Chemical proteomics encompasses a broader range of techniques that use chemical probes to study protein function and interaction on a proteome-wide scale. eu-openscreen.eunih.govrsc.org A prominent sub-discipline is Activity-Based Protein Profiling (ABPP), which is particularly useful for identifying enzyme targets. universiteitleiden.nlnih.govnih.gov
ABPP utilizes chemical probes that not only bind to a target but also form a covalent bond with an active site residue of an enzyme. universiteitleiden.nl This makes the interaction irreversible and allows for the specific labeling of active enzymes within a complex proteome. rsc.orgmdpi.com While initial studies suggest this compound acts as a competitive inhibitor, not forming a covalent bond, ABPP can still be adapted for its study through a competitive approach. nih.gov
In a competitive ABPP experiment for this compound:
A cell lysate is pre-incubated with this compound.
A broad-spectrum activity-based probe that targets a class of enzymes potentially involved in auxin signaling is then added.
If this compound binds to a target enzyme, it will block the active site and prevent the activity-based probe from binding.
By comparing the protein profiles of lysates treated with and without this compound, a decrease in labeling of a specific protein in the treated sample would identify it as a potential target. mdpi.com
This approach is advantageous because it provides information about the functional state of the target protein and does not require a modified version of this compound, thus avoiding potential issues with altered activity of the probe. mdpi.com
| Method | Principle | Application to this compound |
| Competitive ABPP | A bioactive compound competes with an activity-based probe for binding to the active site of a target enzyme. | Could identify the enzyme target of this compound by observing which protein's labeling by a general probe is prevented by the presence of this compound. |
| Quantitative Proteomics | Compares the abundance of proteins between different states (e.g., treated vs. untreated). Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) can be used. mdpi.com | Could reveal downstream effects of this compound treatment, identifying proteins whose expression or stability is altered, providing clues to its mechanism of action. |
In Silico Approaches (e.g., Molecular Docking and Dynamics Simulations)
In silico or computational approaches are invaluable for predicting potential protein targets and understanding the molecular interactions between a ligand and its receptor. rasayanjournal.co.inijpsr.com These methods use computer algorithms to model the binding of a small molecule to the three-dimensional structure of a protein.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. ijpsr.commdpi.com For this compound, researchers could perform docking studies against the known protein structures of key components in the auxin signaling pathway. Since this compound inhibits the degradation of Aux/IAA proteins without affecting the TIR1-Aux/IAA interaction, potential targets could include other regulatory proteins involved in the SCFTIR1 ubiquitin-ligase complex or proteins that modulate Aux/IAA stability. nih.gov The docking score, an estimation of binding affinity, can help prioritize candidates for experimental validation. mdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the behavior and stability of the predicted this compound-protein complex over time. nih.gov These simulations provide a more dynamic and realistic view of the interaction by modeling the movement of atoms in the complex, offering insights into the stability of the binding and any conformational changes that may occur. nih.govijpsr.com
| Technique | Description | Relevance for this compound |
| Molecular Docking | Computationally predicts the binding pose and affinity of a small molecule to a protein's 3D structure. ijpsr.com | Can screen a library of known protein structures in the auxin pathway to identify which ones are most likely to bind this compound, guiding experimental work. |
| Molecular Dynamics | Simulates the movement of atoms in a ligand-protein complex over time. nih.gov | Can assess the stability of the predicted binding of this compound to a candidate target protein and reveal the dynamics of the interaction. |
The combination of these advanced research applications provides a multi-pronged strategy to definitively identify the molecular target of this compound, a crucial step in fully understanding its role as a specific inhibitor of auxin signaling.
Future Research Directions and Unanswered Questions
Comprehensive Elucidation of Upstream and Downstream Signaling Events
Terfestatin A has been identified as a specific and competitive inhibitor of auxin signaling, primarily in the roots of plants like Arabidopsis thaliana. nih.govoup.com It functions by blocking the expression of primary auxin-inducible genes. nih.gov The core mechanism involves the stabilization of Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. nih.gov In the canonical auxin signaling pathway, the hormone auxin promotes the degradation of these Aux/IAA repressors through the SCF-TIR1 ubiquitin-ligase complex, which in turn "de-represses" Auxin Response Factor (ARF) transcription factors and allows for the expression of auxin-responsive genes. pnas.orgfrontiersin.org
This compound interrupts this process by inhibiting the auxin-mediated degradation of Aux/IAA proteins. nih.gov However, a crucial finding is that it does not affect the initial auxin-stimulated interaction between the Aux/IAA proteins and the F-box protein TIR1, which is the auxin receptor. nih.govnih.gov This indicates that this compound acts at a step downstream of auxin perception by TIR1 but upstream of or during the final degradation of Aux/IAA proteins by the 26S proteasome. nih.gov Events that occur before a specific point in a signaling cascade are termed upstream, while those occurring after are known as downstream. libretexts.orgkhanacademy.orgunits.it
Future research must focus on precisely identifying the molecular target of this compound within this window. A key unanswered question is the exact mechanism by which it stabilizes Aux/IAA proteins. Does it directly inhibit a component of the SCF-TIR1 complex other than TIR1, or does it interfere with the ubiquitination process or the function of the 26S proteasome itself? Although one study showed it does not inhibit 26S proteasome activity in general, a more targeted interaction cannot be ruled out. nih.gov A comprehensive elucidation of these events will require identifying its direct binding partner(s), which remains a primary goal. nih.gov
| Signaling Event | Effect of this compound | Inference |
| Auxin binding to TIR1 receptor | No effect observed. nih.gov | Target is downstream of auxin perception. |
| Aux/IAA interaction with TIR1 | No effect observed. nih.gov | Target is not the TIR1-Aux/IAA binding interface. |
| Aux/IAA protein degradation | Inhibited/Blocked. nih.govnih.gov | Target interferes with protein turnover. |
| Auxin-inducible gene expression | Inhibited. nih.govoup.com | Downstream consequence of Aux/IAA stabilization. |
Discovery of Additional Molecular Targets Beyond the Auxin Pathway
A significant characteristic of this compound is its high specificity for the auxin signaling pathway. nih.govoup.com Studies have shown that it does not affect the expression of genes regulated by other major plant hormones, such as abscisic acid and cytokinin. nih.govnih.gov This specificity makes it a valuable chemical tool for dissecting auxin-dependent processes without the confounding off-target effects common to many inhibitors. oup.com
However, the absence of evidence for other targets is not definitive proof of their non-existence. Future research should involve unbiased, large-scale screening approaches to search for additional molecular targets. For instance, a chemical screen for compounds affecting mitochondrial retrograde signaling unexpectedly identified an inhibitor of auxin responses, revealing a link between mitochondrial function and auxin signaling. oup.com It is plausible that this compound could have subtle effects on other pathways that have not yet been detected. For example, the compound Gravacin was found to inhibit auxin transport by targeting the kinase D6PK, but it is believed to have other cellular targets as well. frontiersin.org Investigating whether this compound interacts with kinase pathways or other regulatory networks is a valid avenue for future exploration. The identification of any secondary targets would provide a more complete understanding of its biological activity and could reveal previously unknown connections between auxin signaling and other cellular processes.
Development of Highly Specific and Potent Terfestatin-Based Chemical Tools
The development of more effective chemical probes is a key goal in chemical biology. frontiersin.orgillinois.edu For this compound, this involves synthesizing and testing derivatives to understand the relationship between its structure and biological activity (SAR). A study involving the synthesis of 25 this compound derivatives was conducted to pinpoint its essential active core. nih.gov
The research revealed that the p-terphenyl (B122091) backbone is crucial for its function. Through systematic modification, the essential active core structure was identified as 3-butoxy-4-methylbiphenyl-2,6-diol. nih.gov This finding is pivotal because it provides a blueprint for the rational design of new chemical tools. nih.gov Future efforts can build on this knowledge to create more potent inhibitors or to fine-tune specificity. A primary goal is the design of tagged derivatives, for example, by attaching a biotin (B1667282) molecule to the active core. nih.gov Such a molecule could be used in affinity purification experiments to isolate the direct binding partner(s) of this compound from plant cell extracts, definitively identifying its molecular target. Further development could also lead to fluorescently tagged versions to visualize its subcellular localization. oup.com
| Structural Feature | Importance for Activity | Reference |
| p-Terphenyl Scaffold | Essential for inhibitory function. | nih.gov |
| Glucoside Moiety | Not part of the essential core structure. | nih.gov |
| 3-butoxy-4-methylbiphenyl-2,6-diol | Identified as the essential active core. | nih.gov |
Investigation of Cross-Talk with Other Phytohormone Signaling Networks
Plant development is regulated by a complex network of interactions between different phytohormone signaling pathways, a phenomenon known as crosstalk. nih.govnih.govimrpress.com While this compound is known to be highly specific to the auxin pathway, its application inherently perturbs a central regulatory system, which will have downstream consequences on other hormonal networks. nih.govnih.gov For example, the regulation of root system architecture involves intricate crosstalk between auxin and other hormones like cytokinin and nitrate (B79036) signaling. frontiersin.org
Future research should systematically investigate how the specific inhibition of auxin signaling by this compound affects the signaling pathways of other phytohormones, such as gibberellins, brassinosteroids, jasmonic acid, and ethylene (B1197577). nih.gov this compound provides a unique opportunity to trigger a specific disruption (auxin inhibition) and then map the resulting ripples across the entire hormonal network. This can help answer questions about the hierarchy and interdependence of these pathways. For example, does inhibiting auxin-regulated root growth trigger compensatory changes in cytokinin signaling in the shoot? Does it alter the plant's sensitivity to abscisic acid under stress conditions? Using this compound in combination with reporters for other hormonal pathways and transcriptome analysis will be a powerful approach to unravel the complex web of phytohormone crosstalk. nih.gov
Exploitation of the Terfestatin Scaffold for Diverse Biological Activities (e.g., Beyond Auxin Signaling, Neuroprotection)
The p-terphenyl scaffold of this compound is a privileged chemical structure that is not limited to activity in plants. Research has expanded to explore derivatives of this scaffold for entirely different biological applications, most notably in the field of neuroprotection. iucr.org
Scientists have isolated related compounds, Terfestatin B and Terfestatin C, from Streptomyces species. researchgate.netacs.orgnih.gov While structurally similar to this compound, these compounds possess different glycosylation patterns. nih.govebi.ac.uk When tested in assays for neuroprotection, Terfestatin B was found to be a potent protective agent against ethanol-induced cytotoxicity in rat organotypic hippocampal slice cultures. researchgate.netacs.org This discovery highlights a new and clinically relevant potential application for the terfestatin scaffold, completely distinct from its role as an auxin signaling inhibitor. researchgate.netacs.org
This opens up a significant avenue for future research: the systematic exploration of the terfestatin chemical space for new therapeutic agents. By synthesizing a library of terphenyl derivatives, it may be possible to develop compounds with enhanced neuroprotective activity or to discover other bioactivities, such as anticancer or antimicrobial properties. This work demonstrates how a natural product identified in one context can serve as a launchpad for drug discovery in another. iucr.org
| Compound | Primary Biological Activity Noted | Reference |
| This compound | Inhibition of plant auxin signaling. | nih.govnih.govcapes.gov.br |
| Terfestatin B | Neuroprotection against ethanol-induced damage. | researchgate.netacs.orgnih.gov |
| Terfestatin C | Isolated with Terfestatin B; also tested in neuroprotection assays. | researchgate.netacs.orgnih.gov |
Biotechnological Applications through Biosynthetic Pathway Engineering
The production of valuable natural products like this compound through chemical synthesis can be complex and costly. An alternative and often more sustainable approach is to harness and engineer the compound's natural biosynthetic pathway in microorganisms. dtu.dknih.govmednexus.org Terfestatins are produced by Streptomyces bacteria, and understanding the genetics and biochemistry of their production is key to biotechnological applications. iucr.org
Research has begun to identify the enzymes responsible for creating the terfestatin backbone. For instance, the enzymes TerB and TerC work together in the dehydration and reduction of polyporic acid to form the central terphenyl structure. iucr.org The elucidation of the complete biosynthetic gene cluster for this compound will allow scientists to transfer this pathway into a more manageable host microorganism, such as E. coli or Saccharomyces cerevisiae, creating a "cell factory" for its production. efbiotechnology.org
Furthermore, biosynthetic pathway engineering offers the possibility of creating novel compounds. dtu.dk By modifying or swapping enzymes in the pathway, it may be possible to generate new terfestatin analogs with improved potency, different specificities, or entirely new biological activities. iucr.orgnih.gov This approach provides a powerful platform for generating chemical diversity and could lead to the production of next-generation herbicides based on the this compound scaffold or new therapeutic compounds. iucr.orgnih.gov
Q & A
Basic Research Questions
Q. What are the established protocols for isolating Terfestatin A from Streptomyces spp., and how do variations in extraction methods impact yield?
- Methodology : this compound is typically isolated using solid-phase extraction (SPE) followed by preparative HPLC, as demonstrated in fungal metabolite studies . Key variables affecting yield include solvent polarity (e.g., ethyl acetate vs. methanol), SPE column chemistry (C18 vs. silica), and pH during extraction. Comparative studies recommend optimizing these parameters to minimize degradation of labile structural motifs like the diarylcyclopentenone core .
Q. How is the structure of this compound validated, and what analytical techniques are critical for distinguishing it from analogs (e.g., methyl-terfestatin A)?
- Methodology : Structural elucidation relies on tandem NMR (1D/2D) and HRMS. For example, methyl-terfestatin A differs from this compound by a single C-3' methoxy group, detectable via -NMR chemical shifts (δ 3.85 vs. δ 3.30) and HSQC correlations . LC-MS/MS fragmentation patterns further differentiate isomers, with diagnostic ions at m/z 295 (this compound) vs. m/z 309 (methyl analog) .
Q. What in vitro assays are used to assess this compound’s bioactivity, particularly its inhibition of auxin signaling in plants?
- Methodology : Standard assays include:
- Dose-response curves in Arabidopsis thaliana root elongation assays, measuring IC values under controlled auxin (IAA) concentrations .
- Transcriptional reporter lines (e.g., DR5::GUS) to quantify auxin-responsive gene suppression .
- Competitive binding studies with radiolabeled auxin receptors (e.g., TIR1) to confirm direct interaction .
Advanced Research Questions
Q. Why do structurally similar compounds (e.g., phlebiopsins) lack bioactivity against fungal pathogens despite sharing core motifs with this compound?
- Methodology : Contradictions arise from subtle structural differences (e.g., glycosylation patterns in phlebiopsins) and assay specificity. For example, phlebiopsins were tested against Heterobasidion occidentale but showed no inhibition at 100 μM . To resolve discrepancies:
- Perform molecular docking to compare binding affinities of analogs with target proteins (e.g., auxin receptors).
- Replicate assays under varied conditions (e.g., pH, cofactors) to identify activity thresholds .
Q. How can synthetic biology approaches address challenges in this compound biosynthesis, such as low titers in native Streptomyces strains?
- Methodology : Strategies include:
- Heterologous expression : Cloning the tfs gene cluster into high-yield hosts (e.g., S. coelicolor) via BAC libraries .
- Precursor-directed biosynthesis : Feeding cultures with isotopically labeled malonyl-CoA to enhance polyketide synthase (PKS) efficiency .
- CRISPR-Cas9-mediated knockout of competing pathways (e.g., shunt products) to redirect metabolic flux .
Q. What experimental designs are optimal for resolving conflicting data on this compound’s role in cross-kingdom interactions (e.g., fungal-bacterial competition)?
- Methodology :
- Dual-culture assays : Co-culturing Streptomyces spp. with fungal pathogens (e.g., Heterobasidion annosum) under nutrient-limited conditions to simulate ecological niches .
- Metabolomic profiling : LC-HRMS time-course studies to correlate this compound production with fungal growth inhibition .
- Gene deletion mutants : Testing Δtfs strains to confirm the compound’s specific role in antagonism .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported bioactivity data for this compound across studies?
- Methodology :
- Meta-analysis : Compile datasets from peer-reviewed studies (e.g., IC values, assay parameters) to identify outliers or methodological biases .
- Standardization : Adopt consensus protocols (e.g., uniform auxin concentrations in root assays) to reduce variability .
- Orthogonal validation : Confirm results using independent techniques (e.g., qPCR for gene expression vs. phenotypic assays) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
